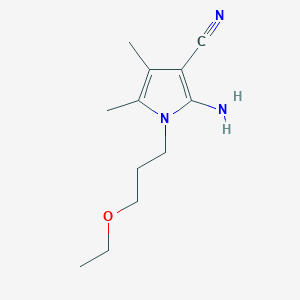
2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as A-867744, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the brain and other tissues. Specifically, this compound has been shown to block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various tissues and systems of the body. In the nervous system, this compound has been shown to reduce the transmission of pain signals and to have neuroprotective effects. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to reduce blood pressure. In the respiratory system, this compound has been shown to have bronchodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in lab experiments is that it has been shown to have potent and specific effects on the Nav1.7 channel, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to explore its effects on other ion channels and to investigate its potential as a tool for studying the function of these channels. Additionally, further research is needed to optimize the synthesis method for this compound and to develop more effective formulations for its administration in experimental settings.
Méthodes De Synthèse
The synthesis of 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves a multi-step process that includes the reaction of 2,4-dimethylpyrrole with ethyl cyanoacetate, followed by the reaction of the resulting compound with 3-chloropropyl ethyl ether. The final step involves the reaction of the intermediate with ammonia to yield this compound.
Applications De Recherche Scientifique
2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have potential as a treatment for neuropathic pain and as a neuroprotective agent. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
2-amino-1-(3-ethoxypropyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-4-16-7-5-6-15-10(3)9(2)11(8-13)12(15)14/h4-7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMASLMSKGJZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(C(=C1N)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)


![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2863048.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)